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Compound of Interest

Compound Name: L-DOPA-2,5,6-d3

Cat. No.: B020978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a

neurodegenerative disorder characterized by the depletion of dopamine in the brain. However,

its long-term use is associated with motor complications, partly due to its rapid metabolism.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium,

has emerged as a promising strategy to improve the pharmacokinetic profile of L-DOPA. This

technical guide provides an in-depth overview of the physical and chemical properties of

deuterated L-DOPA, with a focus on its altered metabolism and the analytical methodologies

used for its characterization.

Physical and Chemical Properties
The substitution of hydrogen with deuterium does not significantly alter the macroscopic

physical and chemical properties of a molecule such as its solubility, pKa, or melting point.

Therefore, the properties of L-DOPA can be considered a close approximation for deuterated L-

DOPA. The key difference lies in the kinetic isotope effect, where the carbon-deuterium (C-D)

bond is stronger and more stable than the carbon-hydrogen (C-H) bond, leading to a slower

rate of metabolic reactions that involve the cleavage of this bond.

Table 1: Physicochemical Properties of L-DOPA
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Property Value Reference

Molecular Formula C₉H₁₁NO₄ N/A

Molecular Weight 197.19 g/mol N/A

Melting Point 276-278 °C (decomposes) [1]

Solubility in water 1.65 mg/mL (66 mg in 40 mL) [1]

pKa
2.32 (carboxyl), 8.72 (amino),

9.97, 12.4 (hydroxyl)
N/A

Appearance
Colorless or white crystalline

powder
[1]

The Kinetic Isotope Effect and its Impact on
Metabolism
The primary rationale for deuterating L-DOPA is to leverage the kinetic isotope effect to slow

down its metabolism. The C-D bond has a lower vibrational frequency and a higher dissociation

energy compared to the C-H bond, making it more difficult for enzymes to break. This is

particularly relevant for the metabolism of dopamine, the active metabolite of L-DOPA, which is

primarily degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

By deuterating the positions on the L-DOPA molecule that are susceptible to enzymatic attack

after its conversion to dopamine, the metabolic rate of dopamine is reduced.

A specific example is SD-1077, a selectively deuterated L-DOPA, which is composed of

approximately 90% d₃-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid

and 10% d₂-(2S,3S)-2-amino-2,3-dideuterio-3-(3,4-dihydroxyphenyl) propanoic acid[1].

Preclinical and clinical studies have shown that this deuteration leads to a slower breakdown of

the resulting deuterated dopamine[1][2].

Pharmacokinetics of Deuterated L-DOPA (SD-1077)
Clinical studies comparing the pharmacokinetics of SD-1077 with standard L-DOPA (both co-

administered with carbidopa, a peripheral decarboxylase inhibitor) have demonstrated the
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impact of deuteration. While the systemic exposure to the parent drug (deuterated L-DOPA vs.

L-DOPA) remains comparable, the exposure to dopamine is significantly increased.

Table 2: Pharmacokinetic Parameters of SD-1077 vs. L-DOPA in Healthy Volunteers[1][3]

Parameter SD-1077/Carbidopa L-DOPA/Carbidopa
Geometric Mean
Ratio (90% CI)

L-DOPA/SD-1077

Cmax (ng/mL) - - 88.4 (75.9-103.1)

AUC₀-t (ngh/mL) - - 89.5 (84.1-95.3)

Dopamine

Cmax (pg/mL) - - 180 (145-224)

AUC₀-t (pgh/mL) - - 206 (168-252)

DOPAC

Cmax (ng/mL) - - 83 (72-95)

AUC₀-t (ng*h/mL) - - 87 (76-99)

Data presented as geometric least squares mean ratios of SD-1077 to L-DOPA.

These data indicate that while the absorption of deuterated L-DOPA is similar to that of L-

DOPA, the resulting deuterated dopamine has a higher peak concentration (Cmax) and overall

exposure (AUC), confirming a slower metabolic breakdown by enzymes like MAO[1][3]. This is

further supported by the slightly lower exposure to the dopamine metabolite DOPAC (3,4-

dihydroxyphenylacetic acid)[1].

Experimental Protocols
Synthesis of Deuterated L-DOPA (Conceptual Protocol)
While the precise, proprietary synthesis protocol for a specific drug candidate like SD-1077 is

not publicly available, a general approach for the synthesis of deuterated L-DOPA can be

outlined based on established chemical principles. One common method involves the
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deuteration of a suitable precursor followed by enzymatic or chemical conversion to the final

product.

Objective: To synthesize tri-deuterated L-DOPA ((2S)-2-amino-2,3,3-trideuterio-3-(3,4-

dihydroxyphenyl)propanoic acid).

Materials:

3,4-Dimethoxyphenylacetonitrile

Deuterium gas (D₂)

Raney Nickel catalyst

Deuterated acid (e.g., DCl in D₂O)

Ammonia

Hydrogen bromide (HBr)

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

Reductive Deuteration: The starting material, 3,4-dimethoxyphenylacetonitrile, is subjected to

catalytic reduction using deuterium gas in the presence of a Raney Nickel catalyst. This step

introduces deuterium at the benzylic position.

Hydrolysis and Amination (Strecker Synthesis Adaptation): The resulting deuterated

intermediate is then hydrolyzed in the presence of deuterated acid and ammonia. This

modified Strecker synthesis introduces a deuterated amino group and a carboxylic acid

function.

Demethylation: The protective methyl groups on the catechol moiety are removed by

treatment with a strong acid such as hydrobromic acid.

Purification: The final product, deuterated L-DOPA, is purified using techniques such as

recrystallization and column chromatography to achieve high purity.
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Chiral Resolution: If the synthesis results in a racemic mixture, chiral resolution is performed

to isolate the desired L-enantiomer.

Characterization: The structure and isotopic purity of the final compound are confirmed using

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification of Deuterated L-DOPA in Plasma by LC-
MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the simultaneous quantification of deuterated and non-deuterated L-DOPA and its

metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the

pharmacokinetic analysis of deuterated L-DOPA.

Materials and Reagents:

Deuterated L-DOPA (analyte) and its non-deuterated counterpart

Stable isotope-labeled internal standard (e.g., ¹³C₆-L-DOPA)

Human plasma (blank)

Acetonitrile, methanol, formic acid (LC-MS grade)

Water (ultrapure)

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

High-performance liquid chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:
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Sample Preparation:

To 100 µL of human plasma, add the internal standard solution.

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection.

LC Separation:

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate L-DOPA from its metabolites and endogenous

interferences.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS/MS Detection:

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion

transitions for deuterated L-DOPA, non-deuterated L-DOPA, and the internal standard. For

example:

L-DOPA: m/z 198 → 152

Deuterated L-DOPA (d₃): m/z 201 → 155
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¹³C₆-L-DOPA (IS): m/z 204 → 158

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Method Validation:

The method should be validated according to regulatory guidelines for bioanalytical

method validation, including assessments of selectivity, linearity, accuracy, precision,

recovery, matrix effect, and stability.

Visualizations
Signaling Pathway of L-DOPA

Systemic Circulation
Blood-Brain Barrier

Presynaptic Neuron

Postsynaptic Neuron
Deuterated L-DOPA Deuterated L-DOPA AADC Deuterated DopamineDecarboxylation

VMAT2

MAOMetabolism (slower)

Synaptic Vesicle

Packaging

Synaptic CleftRelease

Deuterated DOPAC

Dopamine ReceptorBinding Signal Transduction

Click to download full resolution via product page

Caption: Metabolic pathway of deuterated L-DOPA in the brain.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Workflow for a comparative pharmacokinetic study.

Conclusion
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Deuteration of L-DOPA presents a compelling strategy to enhance its therapeutic potential by

improving the metabolic stability of its active metabolite, dopamine. While the fundamental

physical and chemical properties of deuterated L-DOPA are largely comparable to its non-

deuterated counterpart, the kinetic isotope effect significantly alters its pharmacokinetic profile,

leading to increased dopamine exposure. The analytical methods outlined in this guide provide

a framework for the robust quantification and characterization of deuterated L-DOPA in

biological matrices, which is essential for its continued development and clinical evaluation.

Further research into the long-term efficacy and safety of deuterated L-DOPA is warranted to

fully realize its potential in the management of Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa
compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects
- PMC [pmc.ncbi.nlm.nih.gov]

2. Altered behavioural and neurochemical profile of L-DOPA following deuterium substitutions
in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa
compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of Deuterated L-DOPA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020978#physical-and-chemical-properties-of-
deuterated-l-dopa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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